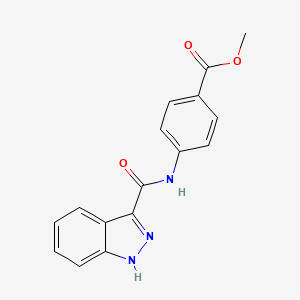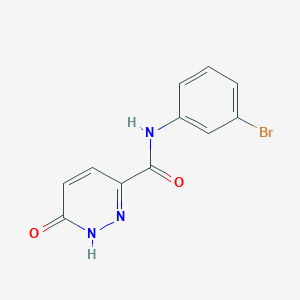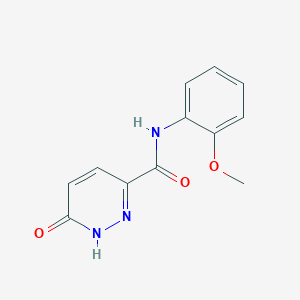![molecular formula C13H13N3O3 B6431466 N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 848207-43-2](/img/structure/B6431466.png)
N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide, commonly known as MOPC-31, is an organic compound that is used in multiple scientific research applications. MOPC-31 is an effective inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folate and the synthesis of nucleotides. MOPC-31 has been used in various laboratory experiments to study the effects of DHFR inhibition, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
MOPC-31 is a useful tool for studying the effects of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibition in various laboratory experiments. MOPC-31 has been used to study the effects of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibition on cell growth, cell cycle progression, and apoptosis. MOPC-31 has also been used to study the effects of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibition on the expression of genes involved in folate metabolism. Additionally, MOPC-31 has been used to study the effects of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibition on the activity of enzymes involved in folate metabolism, such as thymidylate synthase and serine hydroxymethyltransferase.
Mecanismo De Acción
MOPC-31 is an effective inhibitor of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide, a key enzyme in the metabolism of folate. MOPC-31 binds to N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide in the active site and prevents the binding of folate, thus inhibiting the enzyme. The inhibition of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide results in a decrease in the production of tetrahydrofolate, which is an important cofactor for the synthesis of nucleotides.
Biochemical and Physiological Effects
The inhibition of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide by MOPC-31 has been shown to have multiple biochemical and physiological effects. MOPC-31 has been shown to inhibit the growth of cells, arrest cell cycle progression, and induce apoptosis. Additionally, MOPC-31 has been shown to inhibit the expression of genes involved in folate metabolism and the activity of enzymes involved in folate metabolism, such as thymidylate synthase and serine hydroxymethyltransferase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOPC-31 is a useful tool for studying the effects of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibition in laboratory experiments. The main advantage of MOPC-31 is its high potency and selectivity for N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide. Additionally, MOPC-31 is soluble in a variety of solvents and is relatively stable under a wide range of conditions. However, MOPC-31 is not a natural substrate for N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide, so its inhibition of the enzyme is not as strong as that of natural substrates.
Direcciones Futuras
The potential future directions for research on MOPC-31 include further studies on its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be conducted on the effects of MOPC-31 on the activity of other enzymes involved in folate metabolism. Furthermore, research could be conducted on the effects of MOPC-31 on other cellular processes, such as signal transduction and gene expression. Finally, studies could be conducted to determine the effects of MOPC-31 on the development and progression of diseases, such as cancer.
Métodos De Síntesis
MOPC-31 can be synthesized from a variety of starting materials. The most common method for synthesizing MOPC-31 is the reaction of 2-methoxyphenylmethyl bromide with 6-oxo-1,6-dihydropyridazine-3-carboxylic acid in the presence of sodium hydroxide and a suitable solvent. This reaction yields MOPC-31 in a yield of up to 90%. Other methods of synthesis have also been developed, such as the reaction of 2-methoxyphenylmethyl bromide with 6-hydroxy-1,6-dihydropyridazine-3-carboxylic acid and the reaction of 2-methoxyphenylmethyl bromide with 6-amino-1,6-dihydropyridazine-3-carboxylic acid.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-11-5-3-2-4-9(11)8-14-13(18)10-6-7-12(17)16-15-10/h2-7H,8H2,1H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVSHOUWSACDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431384.png)
![5-{[2-(dimethylamino)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B6431394.png)
![7-[(azepan-1-yl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431395.png)
![(2Z)-6-(benzyloxy)-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6431403.png)
![5,7,8-trimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431416.png)

![2-{[6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B6431432.png)

![6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431447.png)
![N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431459.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6431475.png)

![4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B6431485.png)